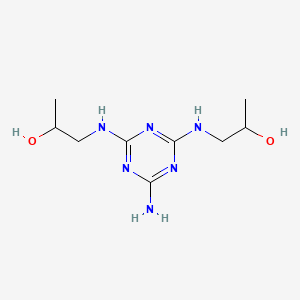
2-Propanol, 1,1'-((6-amino-1,3,5-triazine-2,4-diyl)diimino)bis-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propanol, 1,1’-((6-amino-1,3,5-triazine-2,4-diyl)diimino)bis- is a complex organic compound that features a triazine ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanol, 1,1’-((6-amino-1,3,5-triazine-2,4-diyl)diimino)bis- typically involves the reaction of 6-amino-1,3,5-triazine with 2-propanol under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to ensure high yield and purity of the compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate the production of significant quantities, ensuring consistency and quality. The use of automated systems and advanced monitoring techniques helps in maintaining the desired reaction parameters .
Analyse Des Réactions Chimiques
Types of Reactions
2-Propanol, 1,1’-((6-amino-1,3,5-triazine-2,4-diyl)diimino)bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines and alcohols.
Substitution: The triazine ring allows for substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary, with temperature, solvent, and pH being critical factors .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines and alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Applications De Recherche Scientifique
2-Propanol, 1,1’-((6-amino-1,3,5-triazine-2,4-diyl)diimino)bis- has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biomolecules.
Medicine: Explored for its therapeutic potential and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Propanol, 1,1’-((6-amino-1,3,5-triazine-2,4-diyl)diimino)bis- involves its interaction with specific molecular targets. The triazine ring structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can influence biochemical pathways, leading to the desired effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-1-propanol: Shares a similar structure but lacks the triazine ring.
2-Amino-2-methyl-1-propanol: Another related compound with a different substitution pattern on the propanol backbone.
Uniqueness
The uniqueness of 2-Propanol, 1,1’-((6-amino-1,3,5-triazine-2,4-diyl)diimino)bis- lies in its triazine ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications, distinguishing it from other similar compounds .
Propriétés
Numéro CAS |
85136-78-3 |
|---|---|
Formule moléculaire |
C9H18N6O2 |
Poids moléculaire |
242.28 g/mol |
Nom IUPAC |
1-[[4-amino-6-(2-hydroxypropylamino)-1,3,5-triazin-2-yl]amino]propan-2-ol |
InChI |
InChI=1S/C9H18N6O2/c1-5(16)3-11-8-13-7(10)14-9(15-8)12-4-6(2)17/h5-6,16-17H,3-4H2,1-2H3,(H4,10,11,12,13,14,15) |
Clé InChI |
PQCOTUOVSBZONA-UHFFFAOYSA-N |
SMILES canonique |
CC(CNC1=NC(=NC(=N1)N)NCC(C)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


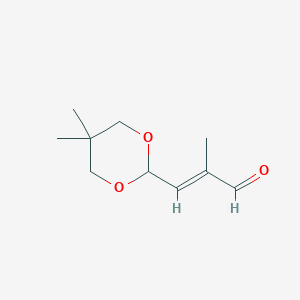
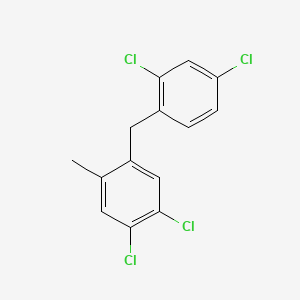


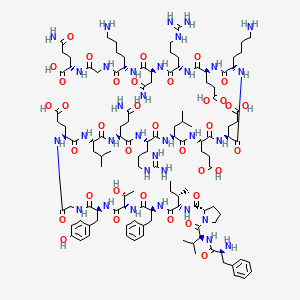
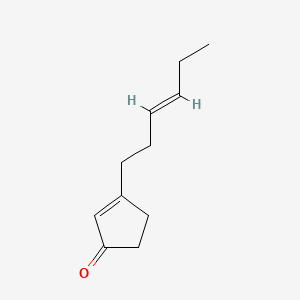

![[3-[3,3-di(docosanoyloxy)propoxy]-1-hydroxypropyl] docosanoate](/img/structure/B12675130.png)
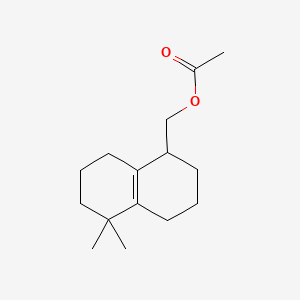

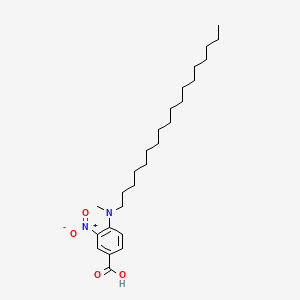
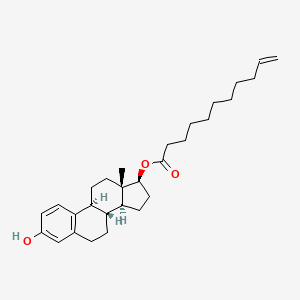
![1-Acetyl-5-[2-(methylthio)ethyl]-3-phenylimidazolidine-2,4-dione](/img/structure/B12675151.png)

